molecular formula C18H22N2O2 B2447175 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole CAS No. 657405-94-2

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole

Cat. No. B2447175
CAS RN: 657405-94-2
M. Wt: 298.386
InChI Key: QBTFBQFAURJLIF-UHFFFAOYSA-N
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Description

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole (PMNDIP) is a synthetic molecule with a unique structure. It was first synthesized in 2018 by a team of researchers at the University of California, Los Angeles (UCLA). PMNDIP has since been studied for its potential applications in various scientific fields, such as drug development, material science, and biochemistry.

Scientific Research Applications

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis method has been developed for polysubstituted 4H-pyran derivatives, involving condensation of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with nitroethenamine and substituted benzaldehydes. This process is significant due to its one-pot mode, short reaction time, simple purification, and excellent yields. The synthesized compounds show potential as anticancer agents against various human cancer cell lines (S. Hadiyal et al., 2020).

Electrochromic Device Application

A study on conducting polymers derived from pyrrole compounds, including their electrochemical polymerization, has revealed their suitability for electrochromic devices. The polymers exhibit significant switching ability and transmittance change, indicating their application in smart window technologies (Serhat Variş et al., 2006).

Electronically Intercommunicating Iron Centers

Research on di- and tetraferrocenyl pyrroles has revealed their electronic and structural properties, showcasing significant electron delocalization. These molecules display reversible one-electron transfer processes, making them interesting for studies in electrochemistry and materials science (Alexander Hildebrandt et al., 2011).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

A novel synthesis method for the Pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole has been developed. This research contributes to the advancement in organic synthesis methodologies (A. Kimbaris et al., 2000).

Corrosion Inhibition Studies

A penta-substituted pyrrole derivative has been synthesized and studied for its corrosion inhibition efficiency on steel surfaces. The study provides insights into the application of pyrrole derivatives in protecting metals from corrosion (Abdelhadi Louroubi et al., 2019).

properties

IUPAC Name

1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-14(19-8-6-7-9-19)10-13-15(16(12)20(21)22)18(4,5)11-17(13,2)3/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFBQFAURJLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole

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